molecular formula C22H23N5O4 B10978556 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B10978556
M. Wt: 421.4 g/mol
InChI Key: SEWRNZLPROZGTJ-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features a combination of pyrrolidinone, benzotriazinone, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidinone Intermediate: This step involves the reaction of a suitable amine with a cyclic anhydride to form the pyrrolidinone ring.

    Methoxylation: Introduction of the methoxy group on the phenyl ring can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

    Benzotriazinone Formation: The benzotriazinone moiety is synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and benzotriazinone intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl groups in the pyrrolidinone and benzotriazinone rings can be reduced to their corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the methoxy group, which may affect its biological activity.

    N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide: Has an additional carbon in the butanamide chain, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the methoxy group and the specific arrangement of the pyrrolidinone and benzotriazinone rings in N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide may confer unique biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C22H23N5O4/c1-31-15-10-11-19(26-12-5-9-21(26)29)18(14-15)23-20(28)8-4-13-27-22(30)16-6-2-3-7-17(16)24-25-27/h2-3,6-7,10-11,14H,4-5,8-9,12-13H2,1H3,(H,23,28)

InChI Key

SEWRNZLPROZGTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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